molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No. B046912
CAS RN: 103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Patent
US05618528

Procedure details

4-(Phenylmethoxy)benzoic acid. In a modification of the literature method [E. L. Elied, R. P. Anderson, Reactions of esters with targeting amines. I. Benzyl esters from methyl esters and benzyldimethylamine, J. Am. Chem. Soc., 1952, 74, 547-549] a mixture of 4-hydroxybenzoic acid (27.6 g, 200 mmol), chloromethylbenzene (57.0 g, 450 mmol), potassium carbonate (50 g) and sodium iodide (25 g) was boiled under reflux in acetonitrile (500 mL) for 16 h. The suspension was filtered and the solvent was evaporated from the filtrate under reduced pressure. The residue was recrystallised from ethanol to give phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 76%). Phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 150 mmol) was boiled under reflux with aqueous sodium hydroxide (2M; 250 mL) and ethanol (250 mL) for 4 h. The ethanol was evaporated under reduced pressure. Water (1000 mL) was added. The white solid was collected by filtration, warmed to 65° C. with aqueous sulphuric acid (2M; 300 mL) for 1 h and extracted with warm ethyl acetate. The ethyl acetate solution was dried with anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure to give 4-(phenylmethoxy)benzoic acid (27.15 g, 80%). The filtrate was washed twice with diethyl ether, acidified by addition of sulphuric acid (2M) and extracted with diethyl ether. Evaporation of the diethyl ether gave a further portion of 4-(phenylmethoxy)benzoic acid (6.0 g, 18%). The total yield was 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Benzyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:18](N(C)C)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.OC1C=CC(C(O)=O)=CC=1.ClCC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(#N)C>[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[CH:11][C:12]([C:13]([O:15][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:14])=[CH:16][CH:17]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Benzyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C
Name
Quantity
27.6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
57 g
Type
reactant
Smiles
ClCC1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.